Trimethylolpropane triacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

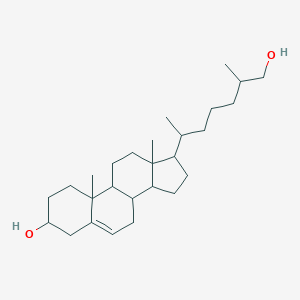

Trimethylolpropane triacetate (TMPTA) is a chemical compound that is widely used in various industries, including coatings, adhesives, and printing inks. It is a colorless liquid with a mild odor and is known for its excellent performance properties, such as high reactivity, low volatility, and good solubility. TMPTA is synthesized through a complex chemical process and has numerous applications in scientific research.

Mecanismo De Acción

Trimethylolpropane triacetate acts as a crosslinking agent by reacting with functional groups, such as hydroxyl, carboxyl, and amino groups, in the polymer chain. The reaction forms covalent bonds between the polymer chains, which increases the strength and durability of the material. Trimethylolpropane triacetate also acts as a reactive diluent by reducing the viscosity of the coating or ink formulation, which improves its flow and leveling properties.

Efectos Bioquímicos Y Fisiológicos

There is limited information available on the biochemical and physiological effects of Trimethylolpropane triacetate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. Trimethylolpropane triacetate is also biodegradable, which makes it environmentally friendly.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trimethylolpropane triacetate has several advantages for lab experiments, including its high reactivity, low volatility, and good solubility. It is also easy to handle and store. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted reactions. Trimethylolpropane triacetate is also relatively expensive compared to other crosslinking agents.

Direcciones Futuras

There are several future directions for the use of Trimethylolpropane triacetate in scientific research. One area of interest is the development of new polymers with improved properties, such as increased strength, durability, and biodegradability. Trimethylolpropane triacetate can also be used in the formulation of new coatings and inks with improved performance properties, such as scratch resistance and UV stability. Another area of interest is the use of Trimethylolpropane triacetate in the synthesis of new materials, such as nanoparticles and nanocomposites, which have potential applications in various industries, including electronics, biomedical, and energy.

Métodos De Síntesis

Trimethylolpropane triacetate is synthesized through the esterification of trimethylolpropane (TMP) with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under controlled conditions, including temperature, pressure, and reaction time, to achieve high yields and purity of the final product.

Aplicaciones Científicas De Investigación

Trimethylolpropane triacetate is widely used in scientific research as a crosslinking agent, which is used to increase the strength and durability of polymers. It is also used as a monomer in the synthesis of various polymers, such as polyesters, polyurethanes, and acrylics. Trimethylolpropane triacetate is also used as a reactive diluent in the formulation of UV-curable coatings and inks.

Propiedades

Número CAS |

10441-87-9 |

|---|---|

Nombre del producto |

Trimethylolpropane triacetate |

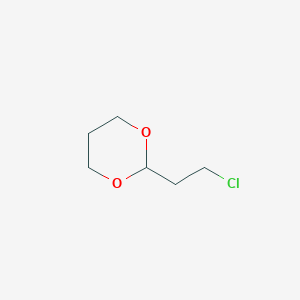

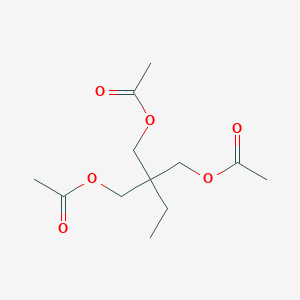

Fórmula molecular |

C12H20O6 |

Peso molecular |

260.28 g/mol |

Nombre IUPAC |

2,2-bis(acetyloxymethyl)butyl acetate |

InChI |

InChI=1S/C12H20O6/c1-5-12(6-16-9(2)13,7-17-10(3)14)8-18-11(4)15/h5-8H2,1-4H3 |

Clave InChI |

YTKGRNLQFINUJR-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C)(COC(=O)C)COC(=O)C |

SMILES canónico |

CCC(COC(=O)C)(COC(=O)C)COC(=O)C |

Otros números CAS |

10441-87-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.